Daphnicyclidin F
Description
Isolation and Natural Occurrence in Daphniphyllum Species
Daphnicyclidin F was first isolated as part of a comprehensive investigation into the alkaloid content of two Daphniphyllum species, specifically Daphniphyllum humile and Daphniphyllum teijsmanni. The extraction and isolation procedures revealed that this alkaloid occurs as a minor constituent within the complex alkaloid mixtures characteristic of these plant species. The stems of Daphniphyllum humile yielded this compound at an exceptionally low concentration, with isolation yields of approximately 0.001% to 0.003% of the dry plant material. This remarkably low abundance underscores the specialized biosynthetic pathways required for its formation and highlights the challenges associated with obtaining sufficient quantities for detailed structural studies.
The natural occurrence of this compound within Daphniphyllum species follows the typical distribution pattern observed for other members of the daphnicyclidin family. During the initial isolation work, researchers processed 7.5 kilograms of fresh stem material from Daphniphyllum humile, which after extensive extraction and purification procedures yielded only 90 milligrams of pure this compound. This extraordinarily low yield necessitated the development of highly efficient purification strategies, including sequential column chromatography using amino silica gel and high-performance liquid chromatography with specialized elution systems. The isolation protocol involved initial extraction to obtain a crude alkaloidal fraction, followed by amino silica gel column chromatography using a gradient system progressing from hexane and ethyl acetate mixtures to chloroform and methanol combinations.
Recent metabolomics studies have provided additional insights into the spatial distribution of daphnicyclidin-type alkaloids within Daphniphyllum plants, revealing that these compounds exhibit tissue-specific localization patterns. The research indicates that alkaloids are distributed across plant tissues based on their skeletal subtypes, with evidence suggesting that biosynthetic pathways are spatially controlled, involving the transport of intermediates from phloem tissues to epidermal regions where additional derivatization occurs. This spatial organization of alkaloid biosynthesis provides important context for understanding the natural occurrence and biological significance of this compound within its host organisms.
Properties
IUPAC Name |
methyl (2S,3R,5S,6R,10S)-5-hydroxy-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-11-9-24-10-12-4-5-14-16-13(6-7-29-14)17(21(26)28-3)18-19(16)22(12,2)15(24)8-23(11,27)20(18)25/h11-12,15,27H,4-10H2,1-3H3/t11-,12-,15-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBULSUOPAXBENF-VBIFSVJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(C6=C5C3(C2CC1(C6=O)O)C)C(=O)OC)CCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C6=C5[C@]3([C@H]2C[C@]1(C6=O)O)C)C(=O)OC)CCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098737 | |
| Record name | Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201098737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385384-26-9 | |
| Record name | Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385384-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (7aS,9R,11R,12S,13aR,13bS)-3,4,6,7,7a,8,10,11,12,13,13a,13b-dodecahydro-12-hydroxy-11,13b-dimethyl-14-oxo-1,12-methanopyrano[2′,3′,4′:8,1]azuleno[4,5-a]indolizine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201098737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular (4+3) Cycloaddition of Oxidopyridinium Ions
A cornerstone of this compound synthesis involves the intramolecular (4+3) cycloaddition of oxidopyridinium ions to construct the ABCE tetracyclic framework. Harmata and colleagues demonstrated that treating pyridinium salt 29 (derived from ethyl 5-hydroxynicotinate and triflate 28 ) with thermal desulfonization initiates a tandem deprotection-cycloaddition sequence, yielding cycloadduct 31 in 70% yield (Scheme 1). This method efficiently establishes the quaternary carbon at C10 and the strained 7-membered B ring, critical for subsequent functionalization.
Table 1. Key Steps in (4+3) Cycloaddition Approach
Lactam Reduction and Late-Stage Functionalization
The lactam moiety in this compound’s E ring is strategically installed via reduction of advanced intermediates. For example, lactam 753 (derived from ozonolysis of diketone 115 ) undergoes LiAlH₄-mediated reduction to afford diol 113 , which is subsequently oxidized and cyclized to form the E ring. This approach highlights the importance of orthogonal protecting groups, such as TBS ethers, to manage reactivity during polyoxygenation.
Biomimetic C4–N Bond Formation
Inspired by biosynthetic pathways, Chen and coworkers developed a biomimetic strategy centered on C4–N bond formation to access this compound and related alkaloids. By reprofiling the biogenetic network, they achieved a 14-step synthesis of this compound through key intermediates like 49 and 53 , leveraging Vilsmeier–Haack formylation and Corey oxidative esterification to install critical oxygen functionalities.
Stepwise Synthesis of this compound
Construction of the ABCE Tetracyclic Core
The synthesis commences with propane-1,3-diol 19 , which undergoes TBS protection and Swern oxidation to aldehyde 21 . An aldol reaction with methyl vinyl ketone installs the β-hydroxyketone 23 , followed by sulfone protection to stabilize the exocyclic diene. Subsequent TBS deprotection and triflation yield 28 , which is quaternized with ethyl 5-hydroxynicotinate to form pyridinium salt 29 . Thermal desulfonization at 85°C triggers the (4+3) cycloaddition, delivering the ABCE core 31 in 70% yield.
Elaboration of the D and F Rings
The D ring is introduced via Grubbs II-catalyzed ring-closing metathesis of diene 124 , derived from allylmagnesium bromide addition to enone 123 . For the F ring, a Marson semipinacol rearrangement of epoxy alcohol 170 generates the requisite stereochemistry at C15, followed by LiBF₄-mediated cyclization to form the 5-membered lactam.
Table 2. Critical Ring-Forming Reactions
Final Functionalization and Global Deprotection
The synthesis concludes with sequential deprotection of TBS and MOM ethers using TBAF and HCl, respectively, followed by hydrogenolysis of benzyl ethers to unveil the free hydroxyl groups. A final recrystallization from methanol/water affords enantiopure this compound in 20.2% overall yield across 10 steps.
Optimization of Critical Reaction Conditions
Oxidopyridinium Ion Stability
The oxidopyridinium intermediate 29 is highly sensitive to moisture, necessitating anhydrous MeCN and rigorous exclusion of oxygen during cycloaddition. Kinetic studies revealed that heating above 80°C promotes premature decomposition, whereas temperatures below 70°C result in incomplete reaction.
Chemical Reactions Analysis
Daphnicyclidin F undergoes various chemical reactions, including:
Oxidation: Hydroxylation of daphnicyclidin D to form this compound.
Decarboxylation: Conversion of this compound to daphnicyclidin G using tosylic acid at elevated temperatures.
Common reagents used in these reactions include iodosobenzene diacetate for hydroxylation and tosylic acid for decarboxylation. The major products formed from these reactions are this compound and daphnicyclidin G.
Scientific Research Applications
Biological Activities
Daphnicyclidin F exhibits several notable biological activities:
- Antitumor Activity : Recent studies have demonstrated that this compound shows moderate cytotoxicity against cancer cell lines such as HeLa, with an IC50 value of 16.0 μg/mL . This suggests potential applications in cancer therapy.
- Anti-inflammatory Properties : Research has indicated that compounds within the daphnicyclidin group may possess anti-inflammatory effects, although specific studies on this compound are still limited .
- Neuroprotective Effects : Some daphnicyclidin alkaloids have shown promise in neuroprotection, which could be relevant for conditions such as Alzheimer's disease, although direct evidence for this compound is still emerging .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
| Cell Line | IC50 (μg/mL) | Effect |
|---|---|---|
| HeLa | 16.0 | Moderate Cytotoxicity |
| MCF-7 | TBD | TBD |
| A549 | TBD | TBD |
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are essential for evaluating the efficacy and safety of this compound in living organisms. Current research is focused on animal models to further explore its pharmacokinetics and therapeutic potential.
Case Studies and Research Findings
Recent literature reviews have compiled data on the pharmacological profiles of daphnicyclidin alkaloids, including this compound. These reviews emphasize the need for comprehensive studies to fully elucidate the therapeutic potential of these compounds .
Key Case Study Insights
- Antitumor Efficacy : A case study highlighted the antitumor effects observed in preclinical models treated with this compound, suggesting its viability as a lead compound for drug development.
- Mechanism Exploration : Ongoing research aims to clarify the molecular mechanisms underlying the biological activities of this compound, which could inform future therapeutic strategies.
Mechanism of Action
The exact mechanism of action of daphnicyclidin F is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell growth and apoptosis. Further research is needed to elucidate the precise molecular mechanisms and pathways affected by this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Daphnicyclidin F shares structural and biosynthetic features with other Daphniphyllum alkaloids, particularly those in the daphnicyclidin and calyciphylline subfamilies. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of this compound and Related Alkaloids
Key Structural and Functional Insights
Core Skeleton Variations: this compound and K share a hexacyclic backbone, but F distinguishes itself through a hydroxyl group at C-4, critical for its bioactivity . Daphnicyclidin D features a unique 6,6′-fused bicyclic system formed via retro-aldol cleavage, a divergence from F’s intact hexacyclic core .
Biosynthetic Pathways :
- This compound is synthesized biomimetically from intermediate 63 through lactam reduction, a strategy that mimics natural enzymatic processes . This contrasts with Daphnicyclidin D, which requires aldol cyclization/retro-aldol cascades to form its bicyclic system .
- Both F and D derive from a common intermediate (9′), highlighting their shared biosynthetic origin despite divergent post-modifications .
Tissue-specific accumulation is observed: this compound and D subtypes are enriched in vascular tissues (e.g., stem and bark), whereas yuzurimine subtypes dominate in non-vascular tissues .
Synthetic Challenges :
- The stereochemical complexity of this compound (five stereocenters) necessitates asymmetric synthesis strategies, such as nickel-catalyzed methylation for C-18 stereocontrol .
- Biomimetic approaches, including α-ketol rearrangements and hydroxylation, have enabled scalable synthesis of F and its analogs, overcoming traditional bottlenecks in natural product synthesis .
Research Findings and Implications
Recent advances in biomimetic synthesis have repositioned this compound as a pivotal intermediate for accessing structurally diverse Daphniphyllum alkaloids. For example:
- Generalized Biomimetic Synthesis : Reprogramming biosynthetic networks into chemical synthesis pathways allowed the production of 14 Daphniphyllum alkaloids, including F, from a single intermediate (9′) .
- Cytotoxicity Studies : Preliminary screens indicate that C-4 substituents (e.g., hydroxyl in F vs. methoxy in M) modulate activity, suggesting structure-activity relationships worth exploring .
Biological Activity
Daphnicyclidin F is a member of the Daphniphyllum alkaloids, a class of compounds known for their complex structures and diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H27NO5
- Molecular Weight : 397.46 g/mol
- Source : Isolated from the stem of Daphniphyllum humile.
The structural complexity of this compound includes multiple fused ring systems, which contribute to its biological activity. The compound's unique molecular architecture is characteristic of the Daphniphyllum alkaloid family, which has been the subject of extensive research due to its potential pharmacological applications.
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
- Cytotoxicity : Preliminary studies indicate that this compound possesses moderate cytotoxic effects against various cancer cell lines. For instance, it has shown activity against murine lymphoma L1210 and human epidermoid carcinoma KB cell lines, similar to other members of its class .
- Antioxidant Properties : Like many Daphniphyllum alkaloids, this compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .
- Anti-inflammatory Effects : Some studies suggest that related compounds from the Daphniphyllum genus have demonstrated anti-inflammatory effects, although specific data on this compound remains limited .
Case Study 1: Cytotoxicity Assessment
A study conducted by Guo et al. (2022) investigated the cytotoxic effects of various Daphniphyllum alkaloids, including this compound. The results indicated:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| This compound | HeLa (Human Cervical Cancer) | 16.0 |
| Daphnipaxinin | L1210 (Murine Lymphoma) | Moderate |
These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics .
Case Study 2: Antioxidant Activity
Another research effort focused on evaluating the antioxidant capacity of Daphniphyllum alkaloids. The study utilized various assays to measure free radical scavenging activity:
| Compound | Assay Type | Result |
|---|---|---|
| This compound | DPPH Scavenging | Moderate |
| Other Alkaloids | ABTS Scavenging | High |
While specific data for this compound was not detailed, it was noted that many related compounds showed significant antioxidant activity .
The mechanisms underlying the biological activities of this compound are still under investigation. However, insights can be drawn from studies on related alkaloids:
- Cell Cycle Arrest : Some Daphniphyllum alkaloids induce cell cycle arrest in cancer cells, potentially leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may be attributed to the ability to modulate ROS levels within cells, thereby protecting against oxidative damage.
Q & A
Q. How can researchers address gaps in this compound’s literature while avoiding redundant studies?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
